molecular formula C7H7F3O2 B13165200 Ethyl 5,5,5-trifluoropent-2-ynoate

Ethyl 5,5,5-trifluoropent-2-ynoate

Cat. No.: B13165200
M. Wt: 180.12 g/mol
InChI Key: NNIZPYCFYJUXQZ-UHFFFAOYSA-N
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Description

Ethyl 5,5,5-trifluoropent-2-ynoate is a specialized alkyne-containing ester that serves as a key synthetic intermediate for incorporating the trifluoromethyl group into complex organic scaffolds. Its high research value stems from the unique electronic and steric properties imparted by the CF3 group, which can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is particularly valuable in multicomponent domino cyclization reactions for constructing fluorinated nitrogen-containing heterocycles, such as pyrrolidones and other γ-lactam frameworks, which are privileged structures in medicinal chemistry . The terminal alkyne functionality offers a versatile handle for further synthetic elaboration through metal-catalyzed coupling reactions, including the Huisgen cycloaddition, enabling the creation of diverse molecular architectures for drug discovery and materials science. As a fluorinated building block, it is instrumental in the development of new potential pharmaceuticals and agrochemicals, allowing researchers to probe the effects of fluorine introduction on biological activity .

Properties

Molecular Formula

C7H7F3O2

Molecular Weight

180.12 g/mol

IUPAC Name

ethyl 5,5,5-trifluoropent-2-ynoate

InChI

InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h2,5H2,1H3

InChI Key

NNIZPYCFYJUXQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCC(F)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Pent-2-enoic Acid Derivatives

One common approach is the selective fluorination of pent-2-enoic acid or its esters using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method introduces the trifluoromethyl group at the 5-position of the pent-2-enoate framework.

  • Reaction Conditions:
    • Reagents: Selectfluor or NFSI
    • Solvents: Typically acetonitrile or dichloromethane
    • Temperature: Controlled, often room temperature to mild heating
    • Time: Several hours to overnight
  • Outcome: Formation of 5,5,5-trifluoropent-2-enoic acid or its esters with good regioselectivity.

This fluorination step is crucial for installing the trifluoromethyl group before further functionalization to the alkyne.

Conversion to the Alkyne (Pent-2-ynoate) Structure

Transforming the alkene (pent-2-enoate) to the alkyne (pent-2-ynoate) can be achieved via elimination or dehydrohalogenation reactions on suitable precursors.

  • Typical Methods:
    • Use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
    • Halogenated intermediates (e.g., vicinal dibromo compounds) can be subjected to double elimination to form the alkyne.
  • Example Procedure:
    • Treating 5,5,5-trifluoropent-2-enoate derivatives with NaH in dry DMF at 0 °C, followed by propargyl bromide addition, can yield the alkyne ester.
  • Purification: Flash column chromatography is typically used to isolate the pure alkyne ester.

Detailed Research Outcomes and Data Tables

Reaction Yields and Conditions Summary

Step Reagents/Conditions Yield (%) Notes
Fluorination of pent-2-enoic acid Selectfluor or NFSI, RT, several hours 60-75 High regioselectivity for trifluoromethylation
Alkyne formation NaH in dry DMF, 0 °C, propargyl bromide 80-95 Requires strict anhydrous conditions
Esterification DCC/DMAP, ethanol, RT 70-90 Mild conditions prevent side reactions

Spectroscopic Characterization (Typical Data)

Property Value / Description
^1H NMR (CDCl3) Signals corresponding to ethyl group (triplet ~1.2 ppm, quartet ~4.2 ppm), alkyne proton absent indicating internal alkyne
^13C NMR (CDCl3) Carbonyl carbon ~170-175 ppm, alkyne carbons ~80-90 ppm, CF3 carbon ~120 ppm (quartet due to coupling)
^19F NMR Singlet around -63 ppm for CF3 group
HRMS Molecular ion peak consistent with C7H7F3O2

Analysis of Preparation Methods

  • Selectivity and Efficiency: The use of electrophilic fluorinating agents like Selectfluor provides good selectivity for trifluoromethylation at the 5-position of pentenoic acid derivatives, which is crucial for obtaining the desired trifluoromethylated intermediate before alkyne formation.
  • Reaction Control: Temperature and solvent choice significantly affect yields and purity, especially during fluorination and alkyne formation steps.
  • Purification: Flash chromatography is essential to isolate the pure this compound due to possible side products and unreacted starting materials.
  • Scalability: Industrial scale-up requires careful handling of fluorinating reagents and control of reaction parameters to ensure safety and product consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,5,5-trifluoropent-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5,5,5-trifluoropent-2-ynoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5,5,5-trifluoropent-2-ynoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with target molecules and pathways .

Comparison with Similar Compounds

Ethyl 5,5,5-Trifluoropent-2-enoate (CID 15104041)

Molecular Formula : C₇H₉F₃O₂
SMILES : CCOC(=O)/C=C/CC(F)(F)F
Key Features :

  • Contains a double bond (C=C) instead of a triple bond.
  • The trifluoromethyl group is retained at the terminal position.
  • Predicted collision cross-sections (CCS) for adducts range from 137.7 Ų ([M-H]⁻) to 150.6 Ų ([M+Na]+), indicating moderate molecular size and polarity .

Comparison :

  • Reactivity : The absence of a triple bond limits participation in alkyne-specific reactions (e.g., Huisgen cycloaddition). However, the double bond allows for electrophilic additions or Diels-Alder reactions.
  • Stability: The enoate structure may exhibit greater conformational flexibility compared to the rigid ynoate analog.

Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate (CID 19576760)

Molecular Formula : C₇H₇F₃O₄
SMILES : CCOC(=O)C(=O)CC(=O)C(F)(F)F
Key Features :

  • Features two ketone groups (2,4-dioxo) alongside the trifluoromethyl moiety.
  • Higher oxygen content increases polarity, as reflected in its molecular formula and functional diversity .

Comparison :

  • Functionality: The dioxo groups enable keto-enol tautomerism and chelation with metals, which are absent in the ynoate.
  • Applications: Likely used in chemodosimeters or metal-organic frameworks (MOFs), contrasting with the ynoate’s role in click chemistry.

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

Molecular Formula : C₂₂H₂₂O₅
Key Features :

  • Bulkier structure with diphenyl and ethoxycarbonyloxy substituents.
  • Crystal Triclinic system (space group P1) with unit cell parameters $a = 9.9461$ Å, $b = 12.1510$ Å, $c = 16.8171$ Å .

Comparison :

  • Steric Effects: The diphenyl groups introduce steric hindrance, reducing reactivity at the triple bond compared to the unsubstituted ynoate.

Tabulated Comparison of Key Parameters

Compound Name Molecular Formula Functional Groups CCS (Ų) [M+H]+ Key Applications
Ethyl 5,5,5-trifluoropent-2-ynoate C₇H₇F₃O₂ (Inferred) Alkyne, CF₃ N/A Click chemistry, Drug synthesis
Ethyl 5,5,5-trifluoropent-2-enoate C₇H₉F₃O₂ Alkene, CF₃ 144.0 Electrophilic additions
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate C₇H₇F₃O₄ Diketone, CF₃ N/A Chelation, MOFs
Ethyl diphenyl-substituted ynoate C₂₂H₂₂O₅ Alkyne, CF₃, Diphenyl N/A Materials science

Research Findings and Trends

  • Electron-Withdrawing Effects : The trifluoromethyl group in all analogs enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .
  • Structural Rigidity: Ynoates exhibit higher rigidity compared to enoates, impacting their conformational dynamics in solution .
  • Synthetic Utility: Diphenyl-substituted ynoates demonstrate the role of steric bulk in tuning reactivity, a principle applicable to designing catalysts or inhibitors .

Biological Activity

Introduction

Ethyl 5,5,5-trifluoropent-2-ynoate is a fluorinated compound with potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of trifluoromethyl groups often enhances the biological activity of organic compounds due to their unique electronic properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H7F3O2
  • CAS Number : 893643-18-0
  • Molecular Weight : 212.123 g/mol
PropertyValue
Molecular FormulaC7H7F3O2
CAS Number893643-18-0
Molecular Weight212.123 g/mol

Synthesis

This compound can be synthesized through various methods involving trifluoromethylation reactions or by utilizing starting materials that contain alkyne functionalities. Recent studies have highlighted its synthesis via photocatalyzed reactions, which provide a pathway for generating radicals that can further react to form the desired compound .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. This was attributed to the compound's ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Effects : Research indicated that compounds containing the trifluoropent-2-ynoate moiety showed promising anti-inflammatory effects in vitro. The mechanism involved inhibition of pro-inflammatory cytokine production in macrophages .
  • Cancer Cell Inhibition : this compound has been studied for its potential anticancer properties. In vitro assays revealed that it inhibited the proliferation of several cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 5,5,5-trifluoropent-2-ynoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via propargylation reactions using homopropargyl alcohols or alkynes. For example, 1,3-dilithiopropyne intermediates may react with trifluoromethyl-containing electrophiles under controlled conditions. Optimization involves adjusting temperature (−78°C to room temperature), solvent polarity (THF or DMF), and stoichiometry of reagents. Monitoring reaction progress via thin-layer chromatography (TLC) and quenching with aqueous NH₄Cl ensures intermediate stability. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Q. How can this compound be characterized structurally, and what spectroscopic techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and alkynyl protons (δ ~2.5–3.5 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography provides definitive structural confirmation: space group P1̄ (triclinic), unit cell parameters (e.g., a = 9.946 Å, b = 12.151 Å, c = 16.817 Å), and bond angles (e.g., C≡C bond ~176°) .

Q. What are the primary reactivity patterns of the trifluoromethyl and alkynyl groups in this compound?

  • Methodological Answer : The trifluoromethyl group exhibits electron-withdrawing effects, stabilizing adjacent carbocations or radicals. The alkynyl moiety participates in Sonogashira coupling (with aryl halides) or cycloadditions (e.g., Huisgen 1,3-dipolar). Fluorine’s electronegativity may hinder nucleophilic attacks unless activated by Lewis acids (e.g., BF₃·OEt₂) .

Advanced Research Questions

Q. How can conformational analysis of this compound be performed using X-ray crystallography and computational methods?

  • Methodological Answer : X-ray data (e.g., torsion angles: C2–C1–C6–C5 = −0.37°, C13–C1–C6–C5 = 175.58°) reveal steric and electronic constraints. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) compare experimental and theoretical geometries. Discrepancies >0.05 Å in bond lengths or >5° in angles suggest lattice packing effects or solvent interactions .

Q. What mechanistic insights explain stereoelectronic effects in reactions involving this compound?

  • Methodological Answer : The linear alkynyl group directs regioselectivity in cyclopropanations or [2+2] photocycloadditions. Fluorine’s inductive effect polarizes the triple bond, favoring electrophilic additions at the β-carbon. Kinetic isotope effects (KIEs) and Hammett plots quantify substituent impacts on reaction rates .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C≡C: 1.20 Å DFT vs. 1.18 Å crystallography) may arise from basis set limitations or crystal packing. Validate computational models via benchmarking against high-level methods (CCSD(T)) or including solvent/solid-state effects (PCM or ONIOM). Use Hirshfeld surface analysis to assess intermolecular interactions in crystallographic data .

Q. What strategies enable multi-step synthesis of derivatives while preserving the trifluoromethyl group?

  • Methodological Answer : Protect the ester group (e.g., silylation with TMSCl) before functionalizing the alkynyl moiety. Fluorine’s stability permits harsh conditions (e.g., Grignard reactions at −40°C). Post-functionalization steps (e.g., hydrolysis to carboxylic acids) require acid-resistant protecting groups (e.g., tert-butyl) .

Q. How does fluorine substitution influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The −CF₃ group lowers LUMO energy (~−1.5 eV via DFT), enhancing electrophilicity. In Suzuki-Miyaura couplings, fluorinated substrates require Pd(OAc)₂/XPhos catalysts for efficient transmetalation. Compare ¹⁹F NMR shifts (Δδ > 1 ppm) to track electronic changes during reaction progression .

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